N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine
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Overview
Description
N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring attached to an amine group, with a brominated phenyl ring substituted with a 3-methylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine typically involves multiple steps:
Bromination: The starting material, 2-bromo-5-(3-methylbutoxy)benzyl chloride, is prepared by brominating 5-(3-methylbutoxy)benzyl chloride using bromine in the presence of a suitable catalyst.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using diazomethane or a similar reagent to introduce the cyclopropane ring.
Amination: Finally, the cyclopropanated intermediate is reacted with ammonia or an amine source under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine
- N-{[2-chloro-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine
- N-{[2-fluoro-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs. The specific substitution pattern and the presence of the cyclopropane ring also contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
N-[[2-bromo-5-(3-methylbutoxy)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-11(2)7-8-18-14-5-6-15(16)12(9-14)10-17-13-3-4-13/h5-6,9,11,13,17H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALMOSGCGXEZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=C(C=C1)Br)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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